Cas no 1594672-99-7 (Butane, 1-chloro-2-methyl-4-(methylthio)-)

Butane, 1-chloro-2-methyl-4-(methylthio)- 化学的及び物理的性質
名前と識別子
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- Butane, 1-chloro-2-methyl-4-(methylthio)-
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- インチ: 1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3
- InChIKey: MRJBMDKMFPTCPY-UHFFFAOYSA-N
- ほほえんだ: C(Cl)C(C)CCSC
Butane, 1-chloro-2-methyl-4-(methylthio)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673901-2.5g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 2.5g |
$1988.0 | 2023-03-11 | ||
Enamine | EN300-673901-5.0g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 5.0g |
$2940.0 | 2023-03-11 | ||
Enamine | EN300-673901-0.1g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 0.1g |
$892.0 | 2023-03-11 | ||
Enamine | EN300-673901-1.0g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-673901-10.0g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 10.0g |
$4360.0 | 2023-03-11 | ||
Enamine | EN300-673901-0.05g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 0.05g |
$851.0 | 2023-03-11 | ||
Enamine | EN300-673901-0.25g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 0.25g |
$933.0 | 2023-03-11 | ||
Enamine | EN300-673901-0.5g |
1-chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 0.5g |
$974.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074079-1g |
1-Chloro-2-methyl-4-(methylsulfanyl)butane |
1594672-99-7 | 95% | 1g |
¥4991.0 | 2023-04-10 |
Butane, 1-chloro-2-methyl-4-(methylthio)- 関連文献
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Butane, 1-chloro-2-methyl-4-(methylthio)-に関する追加情報
Chemical Profile of Butane, 1-chloro-2-methyl-4-(methylthio)- (CAS No. 1594672-99-7)
Butane, 1-chloro-2-methyl-4-(methylthio)-, identified by its Chemical Abstracts Service (CAS) number 1594672-99-7, is a specialized organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of thioethers and exhibits a unique structural configuration that makes it a subject of interest for synthetic chemists and biologists alike. The presence of both chloro and methylthio functional groups imparts distinct reactivity, making it a versatile intermediate in the synthesis of more complex molecules.
The structural formula of Butane, 1-chloro-2-methyl-4-(methylthio)- can be represented as follows: CH₃CH(CH₃)CHClSCH₃. This arrangement of atoms suggests potential applications in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions, makes it a valuable building block for constructing more intricate molecular architectures.
In recent years, there has been a growing interest in the use of sulfur-containing compounds in drug design due to their ability to interact with biological targets in unique ways. The methylthio group in particular has been shown to enhance binding affinity and selectivity when incorporated into pharmacophores. This has led to several studies exploring the potential of derivatives of Butane, 1-chloro-2-methyl-4-(methylthio)- as lead compounds for treating various diseases.
One notable area of research involves the use of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have demonstrated its utility in generating analogs of known drugs that exhibit improved pharmacokinetic properties. The chloro group provides a handle for further functionalization, allowing chemists to introduce additional moieties such as hydroxyl or amine groups, which are crucial for biological activity.
The synthesis of Butane, 1-chloro-2-methyl-4-(methylthio)- typically involves multi-step organic reactions starting from readily available butane derivatives. The introduction of the chloro and methylthio groups requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient routes to this compound, reducing the need for hazardous reagents and minimizing waste generation.
From a biological perspective, the compound's potential as an active pharmaceutical ingredient (API) has been investigated in several preclinical studies. These studies have focused on its interactions with enzymes and receptors relevant to neurological disorders, inflammation, and metabolic diseases. The unique combination of functional groups in its structure allows it to modulate multiple biological pathways simultaneously, which is often desirable for developing broad-spectrum therapeutics.
The industrial significance of Butane, 1-chloro-2-methyl-4-(methylthio)- extends beyond academic research. Pharmaceutical companies are increasingly seeking novel intermediates that can be scaled up for large-scale production without compromising quality or cost-effectiveness. The compound's stability under various storage conditions and its compatibility with standard synthetic protocols make it an attractive candidate for industrial applications.
In conclusion, Butane, 1-chloro-2-methyl-4-(methylthio)- (CAS No. 1594672-99-7) represents a promising chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features and reactivity profile position it as a valuable tool for synthetic chemists and biologists working on next-generation therapeutics. As research continues to uncover new ways to leverage this compound's potential, its importance in the chemical industry is likely to grow.
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